Atto 565 NHS ester

Description

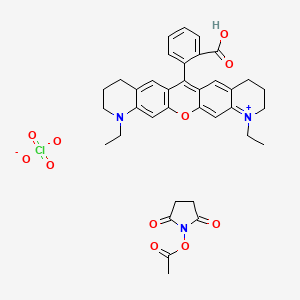

Structure

2D Structure

Properties

Molecular Formula |

C36H38ClN3O11 |

|---|---|

Molecular Weight |

724.2 g/mol |

IUPAC Name |

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate |

InChI |

InChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5) |

InChI Key |

OSWZCOHJOXZUCB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Atto 565 NHS Ester: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of Atto 565 NHS ester, a widely used fluorescent probe in biological research. This document details experimental protocols for its application in labeling biomolecules and presents its utility in advanced microscopy techniques for studying cellular signaling pathways.

Core Properties of this compound

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as the lysine residues in proteins, forming a stable amide bond.[3][4]

Spectral and Photophysical Characteristics

The key spectral and photophysical properties of Atto 565 are summarized in the table below, providing essential data for experimental design and data analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | |

| Emission Maximum (λem) | 590 nm | |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [1][5] |

| Fluorescence Lifetime (τ) | 4.0 ns | |

| Molecular Weight | 708.11 g/mol | [4] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound relevant to its handling and application in experimental settings.

| Property | Description | Reference(s) |

| Solubility | Soluble in DMF and DMSO. Low water solubility. | |

| Reactivity | Reacts with primary and secondary amines at pH 8.0-9.0. | [4] |

| Storage | Store at -20°C, protected from light and moisture. |

Experimental Protocols

Detailed methodologies for the use of this compound in protein labeling are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein of interest.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the conjugated protein.

Visualization of a Signaling Pathway: GPCR-G Protein Interaction

Atto 565 has been utilized to study the intricate dynamics of cellular signaling, such as the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins.[1] The following diagram illustrates the experimental workflow for visualizing this interaction using single-molecule microscopy.

Workflow for studying GPCR-G protein interactions using Atto 565.

This workflow demonstrates how this compound, in conjunction with another fluorescent dye, can be used to label specific signaling proteins. Subsequent imaging with Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of individual molecules at the cell membrane. By tracking the movement and co-localization of the labeled GPCRs and G proteins upon agonist stimulation, researchers can derive critical kinetic parameters of their interaction, providing insights into the signaling mechanism.

Applications in Advanced Microscopy

The exceptional photophysical properties of Atto 565 make it an ideal candidate for super-resolution microscopy techniques that push the boundaries of optical resolution.[2]

-

Stimulated Emission Depletion (STED) Microscopy: Atto 565's high photostability and efficient switching between fluorescent and dark states are advantageous for STED imaging, enabling the visualization of subcellular structures with nanoscale resolution.[1]

-

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): The dye's characteristics are also well-suited for these single-molecule localization techniques, which rely on the precise localization of individual fluorophores to reconstruct a super-resolved image.[2]

-

Single-Molecule Tracking (SMT): The brightness and photostability of Atto 565 allow for the tracking of individual biomolecules over extended periods, providing valuable information on their diffusion dynamics and interactions within living cells.[5]

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATTO-TEC GmbH - ATTO 565 [atto-tec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

Atto 565 NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Atto 565 NHS ester, a fluorescent dye widely utilized in biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the dye's spectral properties, experimental protocols for its use, and the fundamental chemical reactions that enable its application in labeling biomolecules.

Core Spectroscopic and Photophysical Properties

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These properties make it a robust tool for a variety of fluorescence-based applications, including high-resolution microscopy.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins.[4][5]

The key quantitative characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 562 - 564 nm | [5][6] |

| Emission Maximum (λem) | 589 - 590 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 90% | [6] |

| Fluorescence Lifetime (τ) | 4.0 ns | [6] |

Experimental Protocols: Protein and Antibody Labeling

The following is a detailed methodology for the covalent labeling of proteins and antibodies with this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials

-

This compound

-

Protein or antibody of interest

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[4][7]

-

Anhydrous, amine-free DMSO or DMF[6]

-

Phosphate-buffered saline (PBS)

Procedure

-

Protein Preparation:

-

Dissolve the protein or antibody in the amine-free labeling buffer at a concentration of 2-10 mg/mL.[4] Protein concentrations below 2 mg/mL may decrease labeling efficiency.[6]

-

If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS prior to labeling.[4][8]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A starting point of a 5:1 to 15:1 molar excess of dye to protein is recommended.[4]

-

Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][6] For some specific Atto dyes, an incubation of up to 18 hours may be recommended for completion.[7][9]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][7]

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored band to elute contains the labeled protein, while the second, slower-moving band contains the free dye.[8]

-

Collect the fractions containing the labeled protein.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye at its maximum wavelength and the absorbance of the protein at 280 nm.

-

-

Storage:

-

Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[10] Protect from light.

-

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.

The chemical basis for the labeling of proteins with this compound is the reaction between the N-hydroxysuccinimide ester and a primary amine on the protein, typically the epsilon-amino group of a lysine residue. This reaction forms a stable amide bond.

This technical guide serves as a foundational resource for the application of this compound in research. For more specialized applications such as STED, PALM, dSTORM, and FRET, further optimization of labeling and experimental conditions will be necessary.[3][5][6] Researchers are encouraged to consult the primary literature for detailed protocols related to these advanced imaging techniques.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atto-tec.com [atto-tec.com]

- 3. ATTO 565 NHS-ester, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. atto-tec.com [atto-tec.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. atto-tec.com [atto-tec.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

Atto 565 NHS Ester: A Technical Guide to Quantum Yield and Photostability for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Atto 565 NHS ester, a widely used fluorescent dye in biological research. The focus is on its quantum yield and photostability, critical parameters for quantitative and long-term imaging experiments. This guide includes detailed experimental protocols and illustrates the application of this compound in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Photophysical Properties of Atto 565

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption and high fluorescence quantum yield, making it a bright and sensitive label.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester reactive group allows for the straightforward and efficient labeling of primary and secondary amines in biomolecules such as proteins and oligonucleotides.[5][6][7]

The key photophysical parameters of Atto 565 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Fluorescence Quantum Yield (η) | 90% | [3][4][8][9] |

| Maximum Excitation Wavelength (λ_abs) | 564 nm | [3][4] |

| Maximum Emission Wavelength (λ_em) | 590 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][3][9] |

| Fluorescence Lifetime (τ) | 4.0 ns | [3][4][9] |

The exceptionally high quantum yield of 90% signifies that for every 100 photons absorbed by the Atto 565 molecule, 90 are emitted as fluorescence, contributing to its impressive brightness in imaging applications.[1][8]

Photostability of Atto 565

Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is a critical factor for quantitative and time-lapse imaging. Atto 565 is known for its high thermal and photostability.[2][3][4]

Quantitative data on the photostability of Atto 565 under different conditions are presented below.

Table 2.1: Average Photobleaching Times of Atto 565

| Illumination Intensity (W/cm²) | Average Bleaching Time (s) | Reference |

| 1136 | 18.2 | [8] |

| 568 | 21.8 | [8] |

| 284 | 63.0 | [8] |

These data demonstrate that the rate of photobleaching is dependent on the intensity of the excitation light, with higher intensities leading to faster bleaching.[8]

The photostability of fluorescent dyes can be significantly enhanced by the use of antifading agents. The following table illustrates the effect of common reagents on the photobleaching lifetime of Atto 565.

Table 2.2: Effect of Antifading Agents on Atto 565 Photobleaching Lifetime

| Reagent | Concentration | Photobleaching Lifetime (s) | Reference |

| Control (no agent) | - | ~5 | [10] |

| Trolox | 1 mM | ~25 | [10] |

| Ascorbic Acid | 1 mM | ~15 | [10] |

| n-propyl gallate (NPG) | 1 mM | ~10 | [10] |

Note: The photobleaching lifetimes are approximate values derived from the graphical data presented in the cited source.

Experimental Protocol for Assessing Photostability

This protocol outlines a general method for quantifying the photostability of Atto 565-labeled proteins immobilized on a glass surface.

Materials:

-

Atto 565-labeled protein solution

-

Microscope coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Antifading agent of choice (e.g., Trolox)

-

Fluorescence microscope with a suitable laser line for excitation (e.g., 561 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Clean microscope coverslips thoroughly.

-

Immobilize the Atto 565-labeled protein on the coverslip surface. The method of immobilization will depend on the protein and the experimental goals (e.g., via poly-L-lysine coating, specific antibody capture, or other surface chemistry).

-

Wash the coverslip with PBS to remove any unbound protein.

-

Mount the coverslip on a microscope slide with a chamber filled with PBS or a solution containing an antifading agent.

-

-

Image Acquisition:

-

Locate the immobilized fluorescent molecules using the fluorescence microscope.

-

Set the imaging parameters:

-

Define a region of interest (ROI).

-

Set the excitation laser power to a constant and known intensity.

-

Acquire a time-lapse series of images with a constant exposure time and frame rate until the fluorescence intensity has significantly decreased.

-

-

-

Data Analysis:

-

Open the image series in image analysis software.

-

For each time point, measure the mean fluorescence intensity within the ROI.

-

Correct for background fluorescence by measuring the intensity of a region without labeled molecules and subtracting it from the ROI intensity.

-

Plot the background-corrected fluorescence intensity as a function of time.

-

Fit the decay curve to an appropriate function (e.g., a single or double exponential decay) to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

-

Application Spotlight: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The high brightness and photostability of Atto 565 make it an excellent tool for studying dynamic cellular processes. A prominent example is the investigation of the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[11]

Overview of the EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor, EGFR, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[12][13] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses.[11]

Caption: The EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Labeling EGF with this compound to Visualize EGFR Dimerization

This workflow describes how to label EGF with this compound and use the labeled ligand to study EGFR dimerization in living cells.

Caption: Workflow for labeling EGF and imaging EGFR dimerization.

Detailed Protocol for Labeling EGF with this compound:

-

Reagent Preparation:

-

Dissolve recombinant human EGF in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Labeling Reaction:

-

Adjust the pH of the EGF solution to 8.0-9.0 using a bicarbonate buffer.

-

Add the this compound solution to the EGF solution at a specific molar ratio (e.g., 5-10 fold molar excess of dye to protein).

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Separate the labeled EGF from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the first colored fraction, which contains the Atto 565-EGF conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for Atto 565).

-

General Protein Labeling with this compound

The following is a general protocol for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein.

Caption: General workflow for protein labeling with this compound.

Detailed Protocol:

-

Prepare Protein Solution: Dissolve the protein in a buffer free of primary amines (e.g., PBS). The pH should be adjusted to 8.0-9.0 with a bicarbonate buffer.[5]

-

Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to create a stock solution.[5]

-

Perform Labeling: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically used.

-

Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[14]

-

Purify Conjugate: Remove unreacted dye by size-exclusion chromatography or dialysis.

-

Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and 564 nm.

Conclusion

This compound is a high-performance fluorescent dye that offers researchers a powerful tool for a wide range of applications, from single-molecule studies to live-cell imaging. Its high quantum yield ensures bright signals, while its robust photostability allows for extended observation periods, which are crucial for studying dynamic biological processes. The straightforward labeling chemistry and the well-characterized photophysical properties make this compound a reliable and versatile choice for professionals in life sciences and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. ATTO-TEC GmbH - ATTO 565 [atto-tec.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. atto-tec.com [atto-tec.com]

- 5. spectra.arizona.edu [spectra.arizona.edu]

- 6. atto-tec.com [atto-tec.com]

- 7. atto-tec.com [atto-tec.com]

- 8. preprints.org [preprints.org]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NHS-ester-protein-labeling protocol v1 [protocols.io]

Atto 565 NHS Ester for Single-Molecule Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester, a fluorescent dye widely utilized in single-molecule spectroscopy. Atto 565, a rhodamine-based dye, is favored for its exceptional photophysical properties, making it an ideal candidate for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient labeling of primary amines on biomolecules, enabling the study of their dynamics and interactions at the single-molecule level.[3]

Core Properties of Atto 565

Atto 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[4][5] These features are critical for single-molecule studies where detecting the faint signal from a single fluorophore is paramount. The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[2]

Photophysical and Chemical Properties

A summary of the key quantitative data for Atto 565 is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Maximum Absorption (λabs) | 564 nm | |

| Maximum Emission (λfl) | 590 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [6] |

| Fluorescence Quantum Yield (Φfl) | 90% | [6] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [4] |

| Correction Factor (CF280) | 0.12 | |

| Molecular Weight (NHS ester) | 708.11 g/mol |

These properties make Atto 565 a bright and robust fluorophore suitable for demanding single-molecule applications. The correction factor at 280 nm (CF280) is particularly important for accurately determining the degree of labeling for proteins.

Experimental Protocols

Detailed methodologies for labeling biomolecules with this compound and subsequent single-molecule imaging are crucial for successful experiments.

Labeling of Proteins with this compound

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous, amine-free DMSO or DMF

-

Gel filtration column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1]

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[1]

-

Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] For some proteins, an extended incubation of up to 18 hours may be beneficial.[3]

-

Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column. The first colored band to elute is the dye-protein conjugate.

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564).

-

Calculate the protein concentration: Protein Conc. (M) = [A280 - (A564 x 0.12)] / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the DOL: DOL = A564 / (120,000 x Protein Conc. (M))[7]

-

Single-Molecule FRET (smFRET) Imaging

This protocol outlines the general steps for performing smFRET experiments with proteins labeled with a suitable donor-acceptor pair, where Atto 565 can serve as either.

Materials:

-

Double-labeled protein with a FRET pair (e.g., Atto 550 as donor and Atto 647N as acceptor, or Atto 565 with a suitable partner)

-

Imaging Buffer: A buffer optimized for photostability, which may include an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox).

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Surface Passivation: Prepare a clean glass coverslip and passivate the surface (e.g., with PEG) to prevent non-specific binding of the labeled protein.

-

Immobilization: Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging.

-

Imaging:

-

Mount the coverslip on the TIRF microscope.

-

Excite the donor fluorophore with an appropriate laser line (e.g., 561 nm for Atto 565).

-

Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters.

-

Acquire a time series of images with a sensitive camera (e.g., EMCCD).

-

-

Data Analysis:

-

Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.

-

Calculate the FRET efficiency (E) for each time point: E = IA / (ID + IA), where ID and IA are the donor and acceptor intensities, respectively.

-

Analyze the FRET trajectories to study conformational dynamics.

-

PALM and dSTORM Imaging

This protocol provides a general workflow for super-resolution imaging of Atto 565-labeled structures.

Materials:

-

Atto 565-labeled sample

-

dSTORM Imaging Buffer: Typically contains a thiol (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system.

-

Super-resolution microscope capable of PALM/dSTORM

Procedure:

-

Sample Preparation: Prepare the sample with Atto 565-labeled molecules of interest.

-

Imaging:

-

Mount the sample on the microscope.

-

Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to induce photoswitching of the Atto 565 molecules into a dark state.

-

Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual molecules.[8]

-

Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual switching events.

-

-

Data Analysis:

-

Process the image series with localization software to determine the precise coordinates of each detected single-molecule event.

-

Reconstruct a super-resolved image from the accumulated localizations.

-

Visualizations

Diagrams illustrating key processes and workflows aid in understanding the application of this compound in single-molecule spectroscopy.

References

- 1. spectra.arizona.edu [spectra.arizona.edu]

- 2. ATTO-TEC GmbH - ATTO 565 [atto-tec.com]

- 3. atto-tec.com [atto-tec.com]

- 4. atto-tec.com [atto-tec.com]

- 5. atto-tec.com [atto-tec.com]

- 6. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. db-thueringen.de [db-thueringen.de]

Atto 565 NHS Ester: An In-depth Technical Guide for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester and its applications in super-resolution microscopy. Atto 565, a rhodamine-based fluorescent dye, has gained significant traction in advanced imaging techniques due to its exceptional photophysical properties. Its N-hydroxysuccinimide (NHS) ester derivative allows for covalent labeling of primary amines on proteins and other biomolecules, making it a versatile tool for high-resolution cellular imaging.

Core Properties of Atto 565

Atto 565 is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability, which are critical for demanding super-resolution applications.[1][2][3][4] These characteristics make it particularly well-suited for techniques such as Stimulated Emission Depletion (STED) microscopy, and various single-molecule localization microscopy (SMLM) methods like Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), often referred to as Ground State Depletion followed by Individual Molecule Return (GSDIM).[1][3][4]

Photophysical and Chemical Properties

The key quantitative properties of Atto 565 are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λabs) | 564 nm | [1][4] |

| Maximum Emission Wavelength (λfl) | 590 nm | [1][4] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1 cm-1 | [1][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [4] |

| Molecular Weight (MW) | 708 g/mol | [4] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol | [4] |

Labeling Protocols with this compound

This compound reacts with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4] The optimal pH for this reaction is between 8.0 and 9.0.[4]

General Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Amine-free, anhydrous DMSO or DMF

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

-

Dye Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 2 mg/mL.

-

Labeling Reaction: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution. Incubate for 30-60 minutes at room temperature with gentle stirring.

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column. The first colored band to elute is the labeled protein.

General Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Anhydrous DMF

-

0.2 M carbonate buffer, pH 8.0-9.0

-

Purification supplies (gel filtration or HPLC)

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.

-

Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.

-

Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[4]

References

Atto 565 NHS Ester: A Technical Guide for Advanced Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Atto 565 NHS ester, a fluorescent dye from the rhodamine class, for super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and the underlying principles of its use in advanced imaging.

Core Properties of Atto 565

Atto 565 is a bright and photostable fluorescent label, making it an excellent candidate for demanding imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.[3] The dye is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][4] These features are critical for the high laser powers used in STED microscopy and the repeated cycling between fluorescent and dark states required for dSTORM.[1]

Photophysical and Chemical Data

The key photophysical and chemical properties of Atto 565 are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Maximum Excitation (λabs) | 564 nm | [5][6] |

| Maximum Emission (λfl) | 590 nm | [5][6] |

| Molar Absorptivity (εmax) | 1.2 x 10^5 M-1 cm-1 | [1][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][5] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [5][6] |

| Molecular Weight | 708.11 g/mol | |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol | [6] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [3] |

| Target Moiety | Primary amines | [3] |

Labeling Biomolecules with this compound

The following protocols provide a starting point for labeling proteins (e.g., antibodies) and oligonucleotides with this compound. Optimization may be required depending on the specific biomolecule and application.

Protein Labeling Protocol

This protocol is designed for labeling proteins with primary amines, such as antibodies. The optimal pH for the reaction is between 8.0 and 9.0.[3][7]

Materials:

-

Protein solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2 mg/mL.[6] Ensure the buffer is free of amine-containing substances like Tris or glycine.[6]

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[6]

-

Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution.[6] For example, for 1 mL of a 10 mg/mL antibody solution, add 10 µL of the dye stock solution.[8]

-

Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[6] For some applications, an incubation of up to 18 hours may be beneficial.[7][9]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[9]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide solution (0.1 mM in 0.2 M carbonate buffer, pH 8-9)

-

This compound

-

Anhydrous DMF

-

Purification supplies (gel filtration or reversed-phase HPLC)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[6]

-

Prepare Dye Stock Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[6]

-

Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[6]

-

Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[6]

-

Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[6]

Atto 565 in STED Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped "STED" beam. Atto 565 is well-suited for STED due to its high photostability, which allows it to withstand the high laser powers of the STED beam.[1]

Experimental Workflow for STED Imaging

For optimal STED performance, it is recommended to use a mounting medium with a refractive index that matches the objective lens, such as glycerol-based media.[10] The choice of STED laser wavelength is also critical; for Atto 565, wavelengths of 660 nm or 775 nm are commonly used.[10]

Atto 565 in dSTORM Imaging

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. Atto 565 can be used in dSTORM imaging, where its photostability and ability to undergo reversible photoswitching are advantageous.

Principle of dSTORM Imaging

In a typical dSTORM experiment, a low-power activation laser is used to sparsely activate a subset of Atto 565 molecules, which are then imaged with a high-power excitation laser until they photobleach or switch to a dark state. This process is repeated over thousands of frames to build up a super-resolved image from the localized positions of individual molecules.

Labeling Reaction of this compound

The chemical basis for labeling with this compound is the reaction of the NHS ester with a primary amine on the target biomolecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATTO-TEC GmbH - ATTO 565 [atto-tec.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. ATTO 565 carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. ATTO 565 NHS-ester, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. atto-tec.com [atto-tec.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. atto-tec.com [atto-tec.com]

- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

Atto 565 NHS Ester: A Comprehensive Technical Guide for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Atto 565 NHS ester, a widely used fluorescent dye for labeling proteins and other biomolecules. Atto 565, a rhodamine-based dye, is prized for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a valuable tool in various life science applications.[1][2][3] This document details its physicochemical properties, provides detailed protocols for protein conjugation, and illustrates key workflows and reactions.

Core Properties and Specifications

This compound is an amine-reactive fluorescent label that forms a stable amide bond with primary amino groups, such as the ε-amino groups of lysine residues in proteins.[4][5] This covalent linkage ensures a permanent attachment of the dye to the target molecule. The dye is characterized by its bright orange fluorescence and is suitable for a range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[4]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 708.11 g/mol | [6][7] |

| Molecular Formula | C₃₅H₃₄ClN₃O₁₁ | [6][7] |

| Solubility | DMSO, DMF | [3] |

| Storage Temperature | -20°C | [7] |

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | 562 nm | [4] |

| Emission Maximum (λem) | 589 nm | [4] |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [2][8] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [2] |

| Correction Factor (280 nm) | 0.12 | [4] |

Protein Labeling with this compound: Experimental Protocol

The following is a detailed methodology for the covalent labeling of proteins with this compound. The optimal pH for the labeling reaction is between 8.0 and 9.0, where the primary amino groups of the protein are sufficiently deprotonated and reactive.[4][5]

I. Required Materials

-

Protein Sample: 1-5 mg of the protein to be labeled, dissolved in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

-

This compound: Stored at -20°C and protected from light.

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Reaction Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification Column: Sephadex G-25 or equivalent gel filtration column.

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Preparation of Reagents

-

Protein Solution:

-

Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.

-

Ensure the protein concentration is at least 2 mg/mL for efficient labeling.

-

-

Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving 1 mg of the dye in 141 µL of anhydrous DMSO or DMF.

-

This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.

-

III. Labeling Reaction

-

Dye-to-Protein Ratio:

-

A starting molar excess of 10:1 (dye:protein) is recommended.[5] The optimal ratio may need to be determined empirically for each protein.

-

-

Reaction Incubation:

-

While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, an extended incubation of up to 18 hours may be beneficial.[9]

-

IV. Purification of the Labeled Protein

-

Column Preparation:

-

Equilibrate a Sephadex G-25 gel filtration column with PBS. The column size should be appropriate for the sample volume (e.g., 1 x 20 cm for a 1 mL sample).

-

-

Separation:

-

Apply the reaction mixture directly to the top of the equilibrated column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.

-

Collect the fractions containing the labeled protein.

-

V. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 562 nm (for Atto 565).

DOL = (A₅₆₂ × ε_protein) / [(A₂₈₀ - (A₅₆₂ × CF₂₈₀)) × ε_dye]

Where:

-

A₅₆₂ and A₂₈₀ are the absorbances of the conjugate at 562 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Atto 565 at 562 nm (120,000 cm⁻¹M⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12).

Visualizing the Chemistry and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with this compound.

Applications in Research and Development

The high fluorescence intensity and photostability of Atto 565-labeled proteins make them suitable for a variety of sensitive applications, including:

-

Super-Resolution Microscopy: Techniques such as STED, PALM, and dSTORM benefit from the dye's robust photophysical properties.

-

Fluorescence In-Situ Hybridization (FISH): The bright signal of Atto 565 enhances the detection of specific nucleic acid sequences.

-

Flow Cytometry (FACS): Labeled antibodies are commonly used for cell sorting and analysis.

-

Fluorescence Resonance Energy Transfer (FRET): Atto 565 can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atto-tec.com [atto-tec.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. scbt.com [scbt.com]

- 7. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. atto-tec.com [atto-tec.com]

Technical Guide: Atto 565 NHS Ester for Oligonucleotide Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 565 NHS ester, its application in oligonucleotide conjugation, and detailed experimental protocols. This document is intended to serve as a core resource for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutics who utilize fluorescently labeled oligonucleotides.

Introduction to this compound

Atto 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make Atto 565 highly suitable for a range of sensitive applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of biomolecules containing primary amino groups, such as amino-modified oligonucleotides, peptides, and proteins.[7][8][9] The reaction between the NHS ester and an amino group forms a stable amide bond.[7][8]

Properties of this compound

The key spectral and physical properties of Atto 565 are summarized in the table below. This data is essential for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 564 nm | [1][10] |

| Emission Maximum (λfl) | 590 nm | [1][10] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][10] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][10] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][10] |

| Molecular Weight (MW) | 708 g/mol | [1][9] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol | [1][10] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1][10] |

Experimental Protocol: Oligonucleotide Conjugation with this compound

This section provides a detailed protocol for the conjugation of this compound to an amino-modified oligonucleotide.

Materials

-

Amino-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.2 M Carbonate buffer (pH 8.0-9.0)

-

Purification system (e.g., Gel filtration column, Reverse-Phase HPLC)

Reagent Preparation

-

Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9). For example, dissolve 5 nmol of the oligonucleotide in 50 µl of the buffer.[1]

-

This compound Stock Solution: Immediately before use, prepare a 5 mg/ml solution of this compound in anhydrous DMF or DMSO.[1] It is crucial to use an amine-free solvent to prevent hydrolysis of the NHS ester.[11]

Conjugation Reaction

-

Combine the oligonucleotide solution and the this compound solution. A typical starting point is to add approximately 30 µl of the label solution to 50 µl of the oligonucleotide solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[1] For longer reaction times, it is recommended to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.[1] For some applications, an incubation time of up to 18 hours at room temperature may be necessary for the reaction to be completed.[12][13]

-

The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0, as the amino group needs to be unprotonated to be reactive.[7][8][11]

Purification of the Labeled Oligonucleotide

It is essential to remove the unconjugated dye from the labeled oligonucleotide. Common purification methods include:

-

Gel Filtration Chromatography: This method separates molecules based on size. The larger, labeled oligonucleotide will elute before the smaller, free dye.[1]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. The hydrophobicity of the Atto 565 dye allows for the separation of the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[3]

-

Butanol Extraction: For hydrophobic dyes like Atto 565, an extraction with water-saturated butanol can be an effective method to remove the free dye, which will partition into the organic phase, while the hydrophilic DNA remains in the aqueous phase.[14]

Storage of the Conjugate

Store the purified, labeled oligonucleotide at -20°C and protect it from light.[1][12] For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[1][12]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for oligonucleotide conjugation and a relevant biological signaling pathway where Atto 565-labeled oligonucleotides can be applied.

Caption: Workflow for the conjugation of this compound to an amino-modified oligonucleotide.

Caption: Signaling pathway for Drosophila anterior-posterior axis formation, a process studied using fluorescently labeled mRNA probes.

Application Example: Fluorescence In Situ Hybridization (FISH)

Atto 565-labeled oligonucleotides are frequently used as probes in FISH experiments to visualize the subcellular localization of specific mRNA molecules.[3][15] This technique is crucial for understanding the spatial and temporal regulation of gene expression.

A classic example of the importance of mRNA localization is in the development of the fruit fly, Drosophila melanogaster. The establishment of the anterior-posterior body axis is dependent on the precise localization of maternal mRNAs, such as gurken and oskar, within the oocyte.[8][10]

-

gurken mRNA: This mRNA is localized to the anterior-dorsal corner of the oocyte.[2][11] Its localized translation produces Gurken protein, a signaling molecule that specifies the dorsal fate of the overlying follicle cells.[3][11]

-

oskar mRNA: Conversely, oskar mRNA is transported to the posterior pole of the oocyte.[1][7][10] The subsequent translation of Oskar protein at this location is essential for the formation of the pole plasm, which contains the determinants for the germ cells and the abdomen of the future embryo.[7][12]

The use of Atto 565-labeled oligonucleotide probes allows researchers to visualize the dynamic process of gurken and oskar mRNA localization, providing insights into the molecular machinery that governs embryonic patterning.

Conclusion

This compound is a versatile and robust fluorescent label for oligonucleotides. Its excellent photophysical properties make it an ideal choice for a wide range of applications that require high sensitivity and resolution. The straightforward conjugation chemistry and the availability of reliable purification methods enable the routine production of high-quality fluorescent probes for advanced molecular biology research and the development of novel diagnostic and therapeutic tools.

References

- 1. oskar mRNA is localized to the posterior pole of the Drosophila oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drosophila Syncrip binds the gurken mRNA localisation signal and regulates localised transcripts during axis specification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. WNT Protein-independent Constitutive Nuclear Localization of β-Catenin Protein and Its Low Degradation Rate in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Localization of oskar mRNA by agglomeration in ribonucleoprotein granules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gurken localisation signal - Wikipedia [en.wikipedia.org]

- 9. Regional differentiation - Wikipedia [en.wikipedia.org]

- 10. Localization of oskar mRNA by agglomeration in ribonucleoprotein granules | PLOS Genetics [journals.plos.org]

- 11. Translational control of gurken mRNA in Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Atto 565 NHS Ester: A Technical Guide to Primary Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of Atto 565 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biological molecules.

Core Mechanism of Action: Amine Acylation

The fundamental principle behind the labeling of proteins, peptides, and other biomolecules with Atto 565 NHS ester is a nucleophilic acyl substitution reaction. The primary amine, present on molecules such as the epsilon-amino group of lysine residues or the N-terminus of proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an activated ester. This reaction results in the formation of a stable amide bond, covalently linking the Atto 565 fluorophore to the target molecule, and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]

The reaction is highly dependent on the pH of the solution. For the primary amine to be an effective nucleophile, it must be in its unprotonated state.[4][5] Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0.[3][4][5][6] A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.[4][5][7][8]

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 565 carboxylic acid, which is no longer reactive towards amines.[4][5] The rate of hydrolysis increases with pH.[2][5] Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for Atto 565 and the NHS ester reaction.

Table 1: Optical Properties of Atto 565

| Property | Value | Reference |

| Maximum Absorption (λabs) | 564 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | |

| Maximum Fluorescence Emission (λfl) | 590 nm | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 4.0 ns | |

| Correction Factor (CF260) | 0.27 | |

| Correction Factor (CF280) | 0.12 |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Value | Reference |

| pH | 7.2 - 9.0 (optimum 8.3-8.5) | [1][8][9] |

| Temperature | 4 - 37 °C (Room temperature is common) | [7] |

| Incubation Time | 30 minutes to overnight (typically 1-2 hours) | [7][10][11] |

| Molar Ratio (Dye:Protein) | 1:1 to 20:1 (typically 2:1 to 10:1) | [12] |

| Solvents for Stock Solution | Anhydrous DMF or DMSO | [1][6][9] |

Table 3: Factors Influencing Reaction Efficiency

| Factor | Effect on Efficiency | Reference |

| pH | Optimal between 8.0 and 9.0 for unprotonated amines. Higher pH increases hydrolysis. | [4][5][8] |

| Temperature | Higher temperatures can increase reaction rate but also hydrolysis. | [7] |

| Concentration | Higher concentrations of reactants favor the labeling reaction over hydrolysis. | [11] |

| Buffer Composition | Amine-containing buffers (e.g., Tris) will compete with the target molecule for the dye. | [1][7] |

| Solvent Quality | Anhydrous, amine-free solvents for the dye stock solution are critical to prevent premature hydrolysis. | [4][6] |

| Presence of Nucleophiles | Other nucleophiles like thiols and hydroxyls can react with NHS esters, though primary amines are more reactive. | [13][14][15] |

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

-

Anhydrous, amine-free DMSO or DMF

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.[4][6] Ensure the solution is free of amine-containing substances like Tris or glycine.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6]

-

Reaction: While gently vortexing the protein solution, add the desired molar excess of the dye stock solution. A 2 to 10-fold molar excess of dye to protein is a common starting point.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10] For Atto 565, some protocols recommend an extended incubation of up to 18 hours at ambient temperature for the reaction to be completed.[5][6]

-

Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with any remaining NHS ester.

-

Purification: Separate the labeled protein from the unreacted dye and NHS byproduct using a gel filtration column.[4][6] The first colored fraction to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following formula can be used:

Degree of Labeling (DOL) = (A₅₆₄ / ε₅₆₄) / [(A₂₈₀ - (A₅₆₄ x CF₂₈₀)) / ε₂₈₀]

Where:

-

A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

-

ε₅₆₄ and ε₂₈₀ are the molar extinction coefficients of Atto 565 and the protein, respectively.

-

CF₂₈₀ is the correction factor for the absorbance of Atto 565 at 280 nm (0.12).

-

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

-

This compound

-

Amine-modified oligonucleotide

-

Anhydrous, amine-free DMSO or DMF

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Purification system (e.g., gel filtration, HPLC)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of approximately 5 mg/mL.

-

Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution.[11]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]

-

Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. spectra.arizona.edu [spectra.arizona.edu]

- 5. atto-tec.com [atto-tec.com]

- 6. atto-tec.com [atto-tec.com]

- 7. neb.com [neb.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. NHS-ester-protein-labeling protocol v1 [protocols.io]

- 11. glenresearch.com [glenresearch.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Atto 565 NHS Ester: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and application of Atto 565 NHS ester, a fluorescent label widely used in life sciences for labeling proteins, DNA, and other biomolecules.

Core Properties and Handling

Atto 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a range of applications including high-sensitivity detection and single-molecule work.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups on biomolecules, forming a stable amide bond.[1][3][4]

Solubility and Storage

Proper dissolution and storage of this compound are critical to maintaining its reactivity and preventing degradation. The dye is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[5] It is important to use anhydrous and amine-free solvents to prepare stock solutions, as the NHS ester is highly susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities.[1][4] Stock solutions in high-quality anhydrous solvents can be stored at -20°C, protected from light and moisture, for an extended period.[3][4][6] However, for optimal reactivity, it is recommended to prepare fresh solutions immediately before use.[4][6]

Upon receipt, the solid this compound should be stored at -20°C, protected from light and moisture.[1][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, the solid product is stable for at least three years.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 708.11 g/mol | [1][7][8] |

| Excitation Maximum (λex) | 563-564 nm | [2][8] |

| Emission Maximum (λem) | 590-592 nm | [2][8] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [2][8] |

| Fluorescence Quantum Yield (Φ) | 90% | [2][8] |

| Fluorescence Lifetime (τ) | 4.0 ns | [2][8] |

| Recommended Solvents | DMF, DMSO, Acetonitrile | [1][5] |

| Recommended Storage | -20°C (solid and stock solutions) | [1][3][4] |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous DMF or DMSO

-

Gel filtration column (e.g., Sephadex G-25)

-

Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[6]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[6][9] If necessary, dialyze the protein against an appropriate amine-free buffer.[3][6]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of the dye over the protein.[3]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11] For some proteins, an incubation time of up to 18 hours may be necessary.[9]

-

-

Purification:

-

Characterization:

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling and purification process.

Caption: Workflow for labeling proteins with this compound.

Logical Relationship of Labeling Reaction Components

This diagram outlines the chemical principles of the labeling reaction.

Caption: Key components and reactions in the labeling process.

References

- 1. atto-tec.com [atto-tec.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. atto-tec.com [atto-tec.com]

- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. scbt.com [scbt.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. atto-tec.com [atto-tec.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. NHS-ester-protein-labeling [protocols.io]

Atto 565 NHS Ester for Flow Cytometry (FACS) Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular targets. We will delve into its physicochemical properties, provide detailed protocols for antibody conjugation and cell staining, and illustrate a key signaling pathway amenable to analysis using Atto 565-conjugated antibodies.

Core Concepts: Understanding this compound

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These properties make it a robust choice for various fluorescence-based applications, including flow cytometry (FACS).[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, and other biomolecules.[3] This covalent conjugation forms a stable amide bond, ensuring a permanent fluorescent label on the target molecule.[3][4]

Physicochemical and Spectral Properties

The performance of a fluorophore in flow cytometry is dictated by its spectral characteristics. Atto 565 is optimally excited by the yellow-green laser (typically 561 nm) commonly found on modern cytometers, and its emission is detected in the orange-red region of the spectrum.

| Property | Value | Reference |

| Molecular Weight | 708.11 g/mol | |

| Excitation Maximum (λabs) | 564 nm | [1] |

| Emission Maximum (λfl) | 590 nm | [1] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |

| Optimal Excitation Range | 545 - 575 nm | [1] |

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling an antibody with this compound.

Materials:

-

Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Gel permeation chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of at least 2 mg/mL to maintain labeling efficiency.

-

The antibody buffer must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.

-

Adjust the pH of the antibody solution to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of antibody solution.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

-

-

Conjugation Reaction:

-

For a starting point, a 2-fold molar excess of the reactive dye to the protein is recommended. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with PBS (pH 7.2).

-

Apply the reaction mixture to the column and elute with the same buffer.

-

The first fluorescent band to elute is the Atto 565-conjugated antibody. The second, slower-moving band is the free dye.

-

For dilute samples, extensive dialysis can be used as an alternative purification method.

-

-

Storage:

-

Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Cell Surface Staining for Flow Cytometry

This protocol describes the direct immunofluorescent staining of cell surface antigens using an Atto 565-conjugated primary antibody.

Materials:

-

Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

-

Atto 565-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

-

Fc receptor blocking reagent (optional, but recommended)

-

5 mL polystyrene round-bottom tubes (FACS tubes)

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature. Do not wash after this step.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

-

Add the predetermined optimal concentration of the Atto 565-conjugated primary antibody.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

-

Repeat the wash step twice.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 561 nm laser.

-

Analysis of Cell Signaling Pathways

Flow cytometry using fluorescently labeled antibodies is a powerful tool for dissecting cellular signaling pathways at the single-cell level. By using antibodies that specifically recognize phosphorylated forms of signaling proteins, researchers can quantify the activation state of various pathways in different cell populations.

A prime example is the analysis of T-cell activation. The engagement of the T-cell receptor (TCR) and the CD8 co-receptor by a peptide-MHC class I complex on an antigen-presenting cell initiates a phosphorylation cascade critical for T-cell activation and effector function.

CD8 T-Cell Activation Signaling Cascade

Upon co-ligation of the TCR and CD8, the Src-family kinase p56Lck (Lck), which is associated with the cytoplasmic tail of CD8, becomes activated.[5] Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex of the TCR.[5][6] These phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa).[6][7][8] Once recruited, ZAP-70 is itself phosphorylated and activated by Lck.[9][10] Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells), initiating multiple signaling branches that ultimately lead to T-cell proliferation, differentiation, and cytokine production.[11][12]